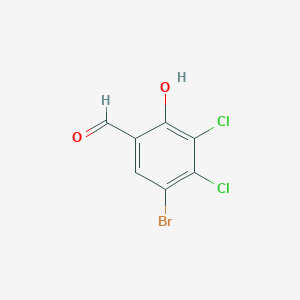

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 . It has a molecular weight of 269.91 .

Molecular Structure Analysis

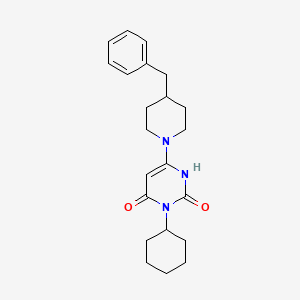

The InChI code for 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is 1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.科学的研究の応用

Environmental Transformation

Metabolically stable enrichment cultures of anaerobic bacteria from the Baltic Sea and Gulf of Bothnia have been used to study the transformation of various halogenated aromatic aldehydes, including compounds similar to 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde. These studies reveal that such compounds can be transformed into corresponding carboxylic acids and partially reduced to hydroxymethyl groups, with potential environmental implications (Neilson, Allard, Hynning, & Remberger, 1988).

Chemical Analysis and Detection

A Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde has been used to modify octadecyl silica disks for the preconcentration of copper(II) ions in water samples, demonstrating the compound's utility in chemical analysis and detection (Fathi & Yaftian, 2009).

Synthesis of Novel Compounds

Research into novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core shows the use of compounds like 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde in the synthesis of new materials with potential applications in various industries (Jamain, Khairuddean, & Tay, 2020).

Catalysis and Chemical Reactions

The compound has been used in the synthesis of various benzamide derivatives, showcasing its role in catalyzing chemical reactions and contributing to the development of new pharmaceuticals (Bi, 2015).

Electrochemical Applications

Research on the electrochemical behavior of acrylamide polymers functionalized with Schiff bases, including 5-bromo-2-hydroxybenzaldehyde, highlights its potential applications in electrochemistry, particularly in the development of new electrode materials (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

特性

IUPAC Name |

5-bromo-3,4-dichloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWSDCXXDUYDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Cl)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)

![4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673320.png)

![8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl thiophene-2-carboxylate](/img/structure/B2673323.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2673324.png)

![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)

![3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2673332.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)

![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)